molecular formula C10H13NO3S B1452693 Morpholin-4-YL-thiophen-3-YL-acetic acid CAS No. 490027-09-3

Morpholin-4-YL-thiophen-3-YL-acetic acid

Cat. No.: B1452693
CAS No.: 490027-09-3
M. Wt: 227.28 g/mol
InChI Key: FXNFVONNFHQFES-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-YL-thiophen-3-YL-acetic acid typically involves the reaction of morpholine with thiophene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-YL-thiophen-3-YL-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or chlorinating agents can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Morpholin-4-YL-thiophen-3-YL-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Morpholin-4-YL-thiophen-3-YL-acetic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The thiophene ring and morpholine moiety contribute to its binding affinity and specificity, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-3-carboxylic acid: Shares the thiophene ring but lacks the morpholine moiety.

    Morpholine-4-acetic acid: Contains the morpholine group but not the thiophene ring.

Uniqueness

Morpholin-4-YL-thiophen-3-YL-acetic acid is unique due to the combination of the morpholine and thiophene moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in research and potential therapeutic applications .

Properties

IUPAC Name

2-morpholin-4-yl-2-thiophen-3-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c12-10(13)9(8-1-6-15-7-8)11-2-4-14-5-3-11/h1,6-7,9H,2-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNFVONNFHQFES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(C2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656355
Record name (Morpholin-4-yl)(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490027-09-3
Record name (Morpholin-4-yl)(thiophen-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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